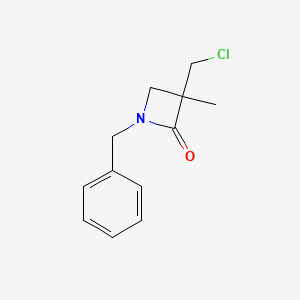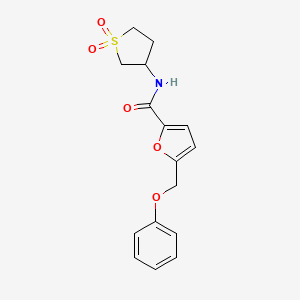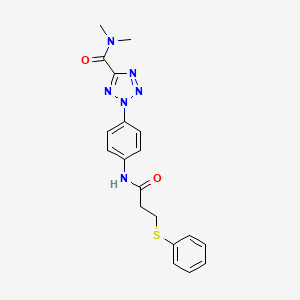![molecular formula C19H16N4O B2752596 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-08-5](/img/structure/B2752596.png)
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea shows promise as a potent inhibitor of specific kinases, contributing to the development of novel therapeutic agents. One study highlights the structure-activity relationships of a related compound, BIRB 796, which inhibits p38alpha MAP kinase, a target for autoimmune diseases. This research provides insights into molecular binding affinities and the critical role of certain groups in binding to the kinase, suggesting that modifications of the this compound scaffold could lead to potent inhibitors with therapeutic applications (Regan et al., 2003).
Photophysical Studies and Material Science
The compound also plays a role in material science and photophysical studies, where its derivatives are investigated for their potential in photoluminescence and as components in optical materials. For instance, the structural characterization and photoluminescence of salts derived from related urea and thiourea compounds have been studied, providing valuable data on their self-assembly and light-emitting properties. These findings suggest applications in designing new materials for optical devices and sensors, showcasing the compound's relevance in advanced material science (Baruah & Brahma, 2023).
Chemical Synthesis and Molecular Design
The versatility of this compound extends to its use in chemical synthesis and molecular design, where its derivatives serve as building blocks for creating complex molecular architectures. Research into novel pyranopyrazoles, including derivatives of the target compound, showcases the utility of this chemical framework in synthesizing compounds with unique spectral properties and potential applications in various domains, including drug development and material science (Al-Amiery et al., 2012).
Supramolecular Chemistry and Self-Assembly
In supramolecular chemistry, studies on the self-assembly of related urea and thiourea derivatives illuminate the role of intermolecular hydrogen bonding in forming complex structures. These investigations contribute to our understanding of molecular interactions and the design of self-assembling systems, which have implications for the development of nanomaterials and the fabrication of molecular devices (Phukan & Baruah, 2016).
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as imidazo[1,5-a]pyridine derivatives, have been found to be significant components of a large number of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that compounds with similar structures, such as pyrazolo[1,5-a]quinoxalin-4(5h)-ones, are synthesized via one-pot amidation/n-arylation reactions under transition metal-free conditions . This involves the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .
Biochemical Pathways
Imidazo[1,5-a]pyridine, a related structure, is known to be involved in a variety of transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Result of Action
Compounds with similar structures have been found to have a variety of applications, including in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Action Environment
It’s known that the synthesis of related compounds can be carried out under transition metal-free conditions , suggesting that the synthesis process may be relatively environmentally friendly.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDRUAOQDACCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC4=CC=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)

![3,5-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B2752518.png)
![2-(benzyloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2752521.png)


![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)



![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2752532.png)

![1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2752534.png)
